molecular formula C18H20N2O3S2 B2509338 ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate CAS No. 686770-99-0

ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate

Cat. No.: B2509338
CAS No.: 686770-99-0
M. Wt: 376.49
InChI Key: GTWKDFGNMXVQTH-UHFFFAOYSA-N
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Description

Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 3, a ketone at position 4, and a sulfanyl-linked ethyl butanoate moiety at position 2. This scaffold is structurally analogous to benzothieno[3,2-d]pyrimidinones, which are well-documented for their anti-inflammatory properties via inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) in human keratinocytes and macrophages . The sulfanyl group in this compound may enhance its bioactivity by modulating electron density and intermolecular interactions, while the ethyl butanoate chain could influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-3-14(17(22)23-4-2)25-18-19-13-10-11-24-15(13)16(21)20(18)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWKDFGNMXVQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thieno[3,2-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name / ID Core Structure Substituents Key Biological Activity Reference
Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate (Target Compound) Thieno[3,2-d]pyrimidin-4-one - 3-Phenyl
- 2-Sulfanylbutanoate ethyl ester
Under investigation (structural inference: anti-inflammatory)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) Benzothieno[3,2-d]pyrimidin-4-one - 2-Thio-linked pyrimidine dione
- Methanesulfonamide
COX-2, iNOS, ICAM-1 inhibition
Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate Thieno[3,2-d]pyrimidin-4-one - 2-Sulfanylacetamido benzoate ethyl ester Not reported (structural analogue)
2-(2-(3-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hydrazono)-3-oxobutanoate (2e) 3-Oxobutanoate - Hydrazono-linked sulfamoylphenyl
- 4-Methylpyrimidine
Antimicrobial

Key Observations :

  • Anti-inflammatory Activity: The methanesulfonamide-substituted benzothieno[3,2-d]pyrimidine (Compound 1) demonstrated potent COX-2 inhibition (IC₅₀ ~1.2 µM) and suppressed PGE₂ and IL-8 production in human keratinocytes . The target compound’s sulfanylbutanoate group may mimic this activity but with altered pharmacokinetics due to esterification.
  • Antimicrobial Activity: Oxobutanoate derivatives (e.g., 2e) with hydrazono-sulfamoylphenyl substituents showed antimicrobial effects (MIC ~8 µg/mL against S. aureus), highlighting the role of the 3-oxobutanoate moiety in divergent bioactivity .
Pharmacological Cross-Comparison
Parameter Target Compound (Thieno[3,2-d]pyrimidine) Benzothieno[3,2-d]pyrimidine (Compound 1) Oxobutanoate (Compound 2e)
Core Structure Thienopyrimidine Benzothienopyrimidine 3-Oxobutanoate
Bioactivity Inferred anti-inflammatory COX-2 inhibition (IC₅₀ ~1.2 µM) Antimicrobial (MIC ~8 µg/mL)
Key Substituent Sulfanylbutanoate ethyl ester Methanesulfonamide Hydrazono-sulfamoylphenyl
Metabolic Stability Likely moderate (ester hydrolysis) High (sulfonamide resistance to hydrolysis) Low (ester and hydrazone lability)

Biological Activity

Ethyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)butanoate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₃H₁₅N₂O₃S. Its structural features include a thieno[3,2-d]pyrimidine core with a sulfanyl group and an ethyl ester moiety.

PropertyValue
Molecular Weight273.34 g/mol
LogP (Partition Coefficient)1.5
Water SolubilityLow
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with a thieno[3,2-d]pyrimidine derivative containing a sulfanyl group. The reaction conditions often require careful control to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : The compound exhibited an MIC of 64 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant effects in animal models. It demonstrated significant protection against induced seizures in mice at doses ranging from 50 to 100 mg/kg.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Al-Majidi et al. (2015) tested various thieno[3,2-d]pyrimidine derivatives against clinical isolates and found that those with the sulfanyl group displayed enhanced activity compared to their non-sulfanyl counterparts.
  • Anticancer Mechanism : Research by Khalil et al. (2016) explored the apoptotic pathways activated by ethyl 2-{(4-oxo-3-pheny...}. The study concluded that the compound effectively downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors.

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